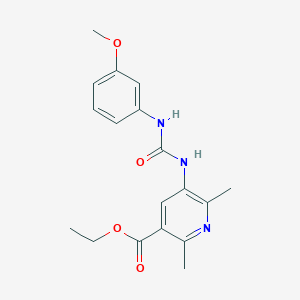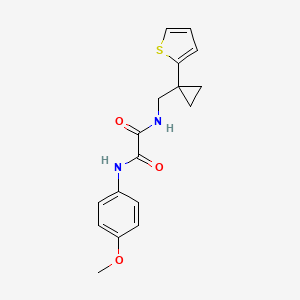
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, also known as MOTP, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that has been synthesized using various methods, and has been found to have several potential applications in the field of biochemistry and pharmacology.
Mechanism of Action
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been found to act as a ligand for certain G protein-coupled receptors, including the cannabinoid receptor CB1 and the orphan receptor GPR55. It has also been found to inhibit the activity of certain enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These actions may contribute to its potential therapeutic effects in the treatment of various diseases, including pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain and inflammation, and the regulation of appetite and metabolism. It has also been found to have potential anti-cancer effects, although further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has several advantages for use in lab experiments, including its synthetic accessibility, high potency, and selectivity for certain receptors and enzymes. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential therapeutic applications.
Future Directions
There are several future directions for research on N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, including the development of more selective ligands for certain receptors and enzymes, the investigation of its potential therapeutic applications in the treatment of various diseases, and the exploration of its potential as a tool for studying the mechanisms of action of certain receptors and enzymes. Further research is needed to fully understand the potential of N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide and its derivatives in the field of biochemistry and pharmacology.
Synthesis Methods
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2-bromo-1-(thiophen-2-yl)cyclopropane, followed by the reaction with oxalyl chloride in the presence of triethylamine. Another method involves the reaction of 4-methoxyaniline with 1-(thiophen-2-yl)cyclopropanemethanol, followed by the reaction with oxalyl chloride in the presence of triethylamine.
Scientific Research Applications
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to have several potential applications, including as a ligand for G protein-coupled receptors, as a potential therapeutic agent for the treatment of various diseases, and as a tool for studying the mechanism of action of certain receptors and enzymes.
properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-13-6-4-12(5-7-13)19-16(21)15(20)18-11-17(8-9-17)14-3-2-10-23-14/h2-7,10H,8-9,11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLPIHUWAXHDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

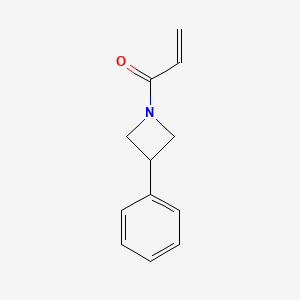

![7-[(Benzyloxy)methyl]-4-(cyclohexylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2790185.png)


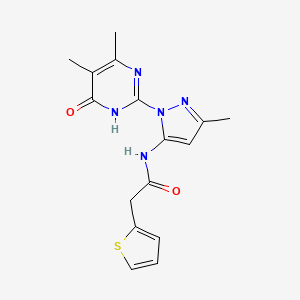

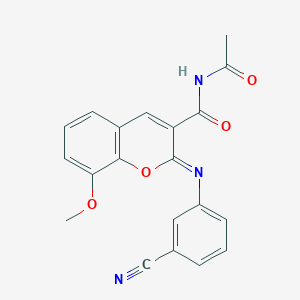
![1-(3,4-dimethylphenyl)-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790198.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2790200.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2790204.png)
